2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Description
This compound is an acetamide derivative featuring a 1,2-dihydroquinolin-2-one core substituted at the 3-position with a benzenesulfonyl group. The acetamide nitrogen is further functionalized with a 2-chlorobenzyl moiety. For example, describes alkylation of a quinolinone with methyl chloroacetate under basic conditions, suggesting similar strategies might apply for introducing the acetamide side chain . The 2-chlorobenzyl group may be introduced via nucleophilic substitution or reductive amination.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c25-20-12-6-4-9-18(20)15-26-23(28)16-27-21-13-7-5-8-17(21)14-22(24(27)29)32(30,31)19-10-2-1-3-11-19/h1-14H,15-16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDLHWXVKSQLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
Anti-Cancer Activity
Quinoline derivatives have shown significant promise in cancer therapy. The compound has been studied for its anti-proliferative effects against various cancer cell lines:
- Mechanism of Action : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways. For instance, studies have demonstrated that compounds similar to this one can lead to cell cycle arrest at the G2/M phase and activate caspases, promoting programmed cell death .
- Case Studies : In vitro studies showed that derivatives with similar structures exhibit IC50 values in the low micromolar range against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines, indicating effective growth inhibition .
Antibacterial Properties
The quinoline scaffold is also recognized for its antibacterial potential. Compounds derived from this structure have been tested against various bacterial strains:
- Activity Spectrum : Research has highlighted that quinolone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .
- Clinical Relevance : With the rise of antibiotic resistance, these compounds may serve as lead structures for developing new antibacterial agents.
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer properties, quinoline derivatives are being investigated for their anti-inflammatory activities:
- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory pathways .
- Research Findings : Studies have indicated that certain analogs can significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Steric Effects : The ortho-chlorine on the benzyl group (target compound) may hinder rotational freedom compared to para-substituted analogues (e.g., ’s 4-methylphenyl), affecting binding interactions .
- Hydrogen Bonding : highlights R₂²(10) hydrogen-bonded dimers in dichlorophenyl acetamides, a motif common in amides. The target compound’s sulfonyl oxygen could similarly participate in hydrogen bonds, though crystal data is unavailable .
Hydrogen Bonding and Crystal Packing
- R₂²(10) Motifs : identifies hydrogen-bonded dimers in dichlorophenyl acetamides, stabilized by N–H⋯O interactions. The target compound’s amide and sulfonyl groups could form similar networks, though steric hindrance from the 2-chlorobenzyl group might alter packing .
- Graph Set Analysis : As discussed in , hydrogen-bonding patterns (e.g., chains, rings) dictate supramolecular architectures. The absence of crystal data for the target compound limits direct comparison, but tools like SHELXL () and ORTEP () are typically employed for such analyses .
Biological Activity
Introduction
The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.87 g/mol. The structure includes a quinoline core, a benzenesulfonyl group, and an acetamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O3S |
| Molecular Weight | 378.87 g/mol |
| IUPAC Name | This compound |
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. It is hypothesized to bind to the active sites of specific enzymes, thereby inhibiting their catalytic activity. This mechanism is common among many pharmacologically active compounds and is crucial for their therapeutic effects.
Receptor Interaction
The compound may also interact with various cellular receptors, modulating signal transduction pathways. Such interactions can influence cellular responses and contribute to the compound's pharmacological effects.
Anticancer Activity
Research has indicated that compounds structurally similar to this one exhibit significant anticancer properties. For instance, studies have shown that related quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been noted in several studies. It may reduce inflammation by inhibiting key mediators involved in inflammatory pathways. This property could make it a candidate for treating inflammatory diseases.
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial activity against various pathogens. Its structural features suggest potential interactions with microbial enzymes or receptors, which could inhibit microbial growth.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
